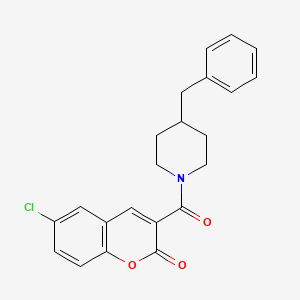

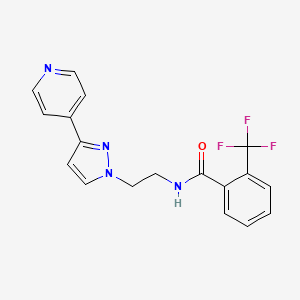

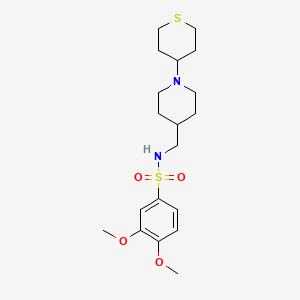

3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one, also known as BPC-157, is a synthetic peptide that has been studied for its potential therapeutic effects. BPC-157 is a pentadecapeptide, meaning it contains 15 amino acids. It has been shown to have a variety of effects on the body, including promoting healing, reducing inflammation, and improving blood flow.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Chromene derivatives have been synthesized and shown to possess significant antimicrobial properties. For example, a study by Okasha et al. (2022) on the crystal structure and antimicrobial activity of a chromene compound, demonstrated favorable antimicrobial activities comparable to reference antimicrobial agents through molecular docking analysis and antimicrobial screening (Okasha et al., 2022).

Anxiolytic Activity

Chromene compounds have been evaluated for their anxiolytic activities. Sheibani et al. (2016) discussed the synthesis of chromene derivatives and their evaluation for anxiolytic effects, showcasing the potential for these compounds in anxiety treatment research (Sheibani et al., 2016).

Anti-Proliferative and DNA Binding

Research into the anti-proliferative properties of chromene derivatives, particularly against cancer cell lines, has revealed promising results. Ahagh et al. (2019) synthesized chromene derivatives and evaluated their cytotoxic activities against HT-29 cells, highlighting their potential in cancer treatment through mechanisms involving apoptosis induction (Ahagh et al., 2019).

Synthesis and Catalysis

Studies have also focused on the synthesis of chromene derivatives using environmentally friendly methods. For instance, Solhy et al. (2010) developed a green synthetic protocol for synthesizing 2-amino-chromenes in water, using nanostructured catalysts, demonstrating the application of chromene derivatives in sustainable chemical synthesis (Solhy et al., 2010).

Review on Synthetic Protocols

Mazimba (2016) provided a comprehensive review of synthetic procedures for 6H-benzo[c]chromen-6-ones, underlining the pharmacological importance and the need for efficient synthetic methods due to limited natural availability (Mazimba, 2016).

Propiedades

IUPAC Name |

3-(4-benzylpiperidine-1-carbonyl)-6-chlorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClNO3/c23-18-6-7-20-17(13-18)14-19(22(26)27-20)21(25)24-10-8-16(9-11-24)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCULEHLMWSRCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2734455.png)

![Methyl (E)-4-[[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-oxobutyl]amino]-4-oxobut-2-enoate](/img/structure/B2734456.png)

![N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine](/img/structure/B2734460.png)

![methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate](/img/structure/B2734468.png)

![Ethyl 2-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2734475.png)